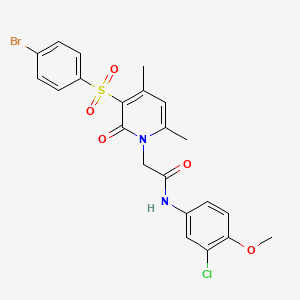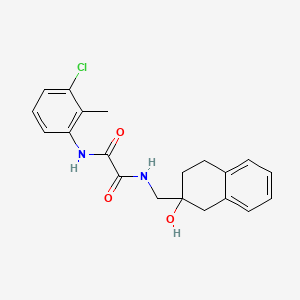![molecular formula C21H22O3 B2490037 2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate CAS No. 618402-49-6](/img/structure/B2490037.png)
2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate involves various methodologies, including organo-selenium induced radical ring-opening and electrophilic cyclization processes. These methods are utilized to prepare derivatives like 1-naphthaldehydes and 3-oxabicyclo[3.1.0]hexan-2-ols through intramolecular alkylation and cyclization, highlighting the versatility of selenium reagents in organic synthesis (Miao & Huang*, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate has been elucidated using techniques like X-ray diffraction, showcasing complex molecular geometries and crystal packing. These studies provide insights into the structural characteristics and stability of such compounds, which are crucial for understanding their chemical behavior (Kaur et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate derivatives are diverse, including photoequilibration processes and reactions with hexaethyltriamidophosphite. These reactions demonstrate the compound's reactivity and potential for forming new chemical structures with unique properties (Albrecht & McMahon, 1993).
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
The compound and its derivatives have been explored for their applications in polymer synthesis. For instance, 2-naphthyl-containing polymers have been synthesized to investigate their solubility, thermal stability, and optical properties. These polymers are known for their high molecular weight, solubility in common solvents like toluene and chloroform, and the ability to form free-standing membranes. Such membranes exhibit high oxygen permeability and maintain helical main chain conformations, indicative of their potential in gas separation technologies and optically active materials (Sakaguchi, Kwak, & Masuda, 2002).
Photochemical Studies
Research has also delved into the photochemical behavior of naphthylcarbene, a related compound, demonstrating its photoequilibration with bicyclic compounds under specific conditions. This study sheds light on the photostability and reactivity of naphthyl derivatives, which could be pivotal in understanding their behavior in various chemical environments and potential applications in photochemical synthesis (Albrecht & McMahon, 1993).
Analytical Chemistry Applications
In the realm of analytical chemistry, naphthyl derivatives have been utilized in the synthesis of chiral analytical reagents. These reagents are crucial for the enantiomeric separation of compounds, which is a fundamental process in various fields such as pharmaceuticals, agrochemicals, and food chemistry. The ability to determine the absolute configuration of molecules is essential for understanding their biological activity and properties (Yamazaki & Maeda, 1986).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
naphthalen-2-yl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-19(2)20(3)10-11-21(19,13-17(20)22)18(23)24-16-9-8-14-6-4-5-7-15(14)12-16/h4-9,12H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIYHYUPJKMBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)OC3=CC4=CC=CC=C4C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((1-ethyl-1H-imidazol-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2489956.png)
![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)
![1-[3-(1-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2489961.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489962.png)

![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)
![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)
![Ethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2489967.png)
![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489969.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2489971.png)
![1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2489972.png)
![1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2489975.png)
